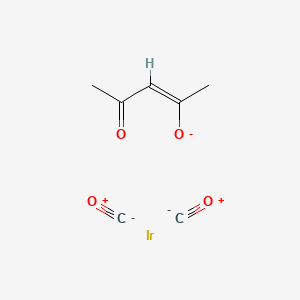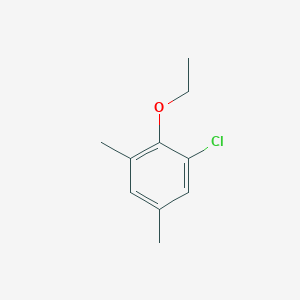
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a chemical compound with the molecular formula C18H36Br2O8. It is also known by its systematic name, 3,6,9,12,15,18,21,24-octaoxahexacosane, 1,26-dibromo-. This compound is characterized by the presence of two bromine atoms and multiple ether linkages, making it a versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane can be synthesized through a multi-step process involving the reaction of polyethylene glycol (PEG) with brominating agents. The typical synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride to form a tosylated intermediate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-terminated PEG derivatives, while oxidation can produce PEG-based carboxylic acids .
Applications De Recherche Scientifique
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane involves its ability to undergo nucleophilic substitution reactions, allowing it to modify other molecules. The bromine atoms serve as reactive sites for nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of functionalized PEG derivatives, which can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,26-Dichloro-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with chlorine atoms instead of bromine.
1,26-Diiodo-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with iodine atoms instead of bromine.
Polyethylene glycol (PEG): The parent compound without halogen atoms.
Uniqueness
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is unique due to the presence of bromine atoms, which provide distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms make it more suitable for specific nucleophilic substitution reactions, offering versatility in chemical synthesis and functionalization .
Propriétés
Formule moléculaire |
C18H36Br2O8 |
|---|---|
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
1,2-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C18H36Br2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-18H2 |
Clé InChI |
VXIMGQPLVMTYBG-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCBr)OCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



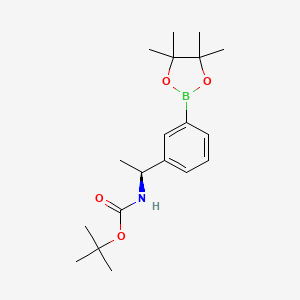
![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
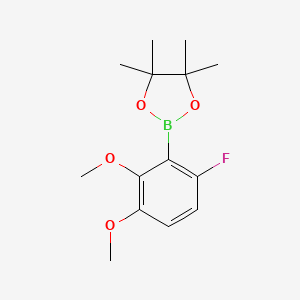

![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)


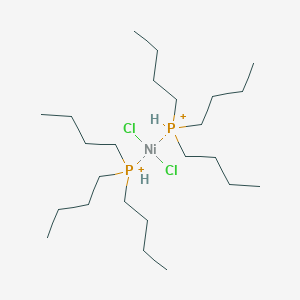
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
![[(4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14029750.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
